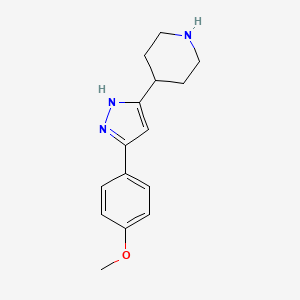

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine

説明

The exact mass of the compound 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-13-4-2-11(3-5-13)14-10-15(18-17-14)12-6-8-16-9-7-12/h2-5,10,12,16H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIYXFVVNCSMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363359 | |

| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103660-47-5 | |

| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine

This guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel heterocyclic compound, 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, ensuring a robust and unequivocal confirmation of the molecular architecture. Our approach is grounded in the principles of scientific integrity, leveraging a suite of spectroscopic and analytical techniques to create a self-validating system of characterization.

Introduction: The Significance of Pyrazole-Piperidine Scaffolds

The fusion of pyrazole and piperidine moieties in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The target molecule, 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, thus represents a promising candidate for further investigation in drug discovery programs. Accurate and unambiguous structural determination is the foundational prerequisite for any subsequent development.[3]

The Strategic Workflow for Structure Elucidation

The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation. Our strategy employs a synergistic combination of analytical techniques, each providing a unique piece of the structural puzzle. The workflow is designed to build a comprehensive picture, from the elemental composition to the precise three-dimensional arrangement of atoms.

Caption: A logical workflow for the structure elucidation of a novel compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Rationale: Mass spectrometry is the initial and most crucial step to determine the molecular weight of the synthesized compound.[4] High-resolution mass spectrometry (HRMS) further provides the exact mass, which allows for the confident determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the exact mass to calculate the elemental composition. The expected molecular formula is C₁₅H₁₉N₃O.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₉N₃O |

| Molecular Weight | 257.33 g/mol |

| Exact Mass [M+H]⁺ | 258.1601 Da |

The fragmentation pattern observed in the mass spectrum can also provide initial structural clues. Cleavage of the N-N bond in the pyrazole ring is a known fragmentation pathway for such compounds.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique to identify the presence of specific functional groups within the molecule.[6] This allows for the confirmation of the pyrazole and piperidine rings, as well as the methoxy and N-H groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the key functional groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3100 (broad) | N-H Stretch | Pyrazole & Piperidine N-H |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~1600, ~1500 | C=C & C=N Stretch | Aromatic & Pyrazole Rings |

| ~1250 | C-O Stretch | Aryl Ether (Methoxy) |

| ~1175 | C-N Stretch | Piperidine |

The presence of these bands provides strong evidence for the proposed gross structure.

Part 2: Detailed Structural Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms.

1D NMR: ¹H and ¹³C Spectroscopy

Rationale: ¹H NMR provides information about the chemical environment and number of different types of protons, while ¹³C NMR reveals the number and types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-90 and DEPT-135 spectra.

-

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to propose initial assignments. Use ¹³C and DEPT spectra to identify all carbon signals and their multiplicities.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Signal | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Assignment |

| 1 | ~12.5 (br s, 1H) | - | Pyrazole N-H |

| 2 | ~7.6 (d, 2H, J ≈ 8.8) | ~159.0 | Ar-H (ortho to OMe) |

| 3 | ~7.0 (d, 2H, J ≈ 8.8) | ~114.5 | Ar-H (meta to OMe) |

| 4 | ~6.3 (s, 1H) | ~100.0 | Pyrazole C4-H |

| 5 | ~3.8 (s, 3H) | ~55.5 | OCH₃ |

| 6 | ~3.1 (m, 2H) | ~45.0 | Piperidine C2/6-H (axial/eq) |

| 7 | ~2.8 (m, 1H) | ~35.0 | Piperidine C4-H |

| 8 | ~2.6 (m, 2H) | ~45.0 | Piperidine C2/6-H (axial/eq) |

| 9 | ~1.8 (m, 2H) | ~32.0 | Piperidine C3/5-H (axial/eq) |

| 10 | ~1.6 (m, 2H) | ~32.0 | Piperidine C3/5-H (axial/eq) |

| 11 | - | ~155.0 | Pyrazole C5 |

| 12 | - | ~150.0 | Pyrazole C3 |

| 13 | - | ~128.0 | Ar-C (ipso) |

| 14 | - | ~125.0 | Ar-C (ipso) |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

2D NMR: Establishing Connectivity

Rationale: 2D NMR experiments are essential to definitively connect the atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[7] This will establish the spin systems within the piperidine and aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[8] This allows for the definitive assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[8] This is the key experiment for connecting the different fragments of the molecule, such as linking the piperidine ring to the pyrazole ring and the pyrazole to the methoxyphenyl group.

Caption: Key expected HMBC correlations for structural assembly.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample and Instrumentation: Use the same sample and spectrometer as for 1D NMR.

-

Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided pulse sequences.

-

Data Analysis:

-

COSY: Trace the coupling network from the piperidine protons (H4 to H3/5, H3/5 to H2/6).

-

HSQC: Correlate each proton signal (where applicable) to its directly attached carbon.

-

HMBC: Look for key long-range correlations:

-

From the piperidine H4 proton to the pyrazole C3 and C4 carbons.

-

From the pyrazole H4 proton to the pyrazole C3 and C5 carbons, and to the piperidine C4 carbon.

-

From the methoxyphenyl aromatic protons to the pyrazole C5 carbon.

-

-

This comprehensive NMR analysis will provide an interlocking web of data, confirming the proposed structure of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine.

Part 3: Absolute Confirmation - Single-Crystal X-ray Crystallography

Rationale: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[3][9] It provides precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule, confirming connectivity and stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

-

Data Analysis: Analyze the resulting structure to confirm the connectivity, bond lengths, angles, and any intermolecular interactions such as hydrogen bonding in the crystal lattice.

Conclusion

The structural elucidation of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is a systematic process that relies on the strategic application of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a confident structural assignment can be made. This assignment is then unequivocally confirmed by single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the scientific integrity of the data, providing a solid foundation for any future research and development involving this promising molecular scaffold.

References

-

ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

Semantic Scholar. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/ Aniline Moieties. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. Available at: [Link]

-

National Institutes of Health. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Available at: [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Available at: [Link]

-

ResearchGate. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Available at: [Link]

-

IRD India. (n.d.). Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. Available at: [Link]

-

ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

-

Greenleaf Publishing. (2025). Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

-

ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

-

Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Available at: [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and Characterization of 4,5‐Dihydro‐1H‐pyrazolo[3,4‐b][10][11]azaphosphinines. Available at: [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

-

University of the West Indies at Mona, Jamaica. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

-

ResearchGate. (2025). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Available at: [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Available at: [Link]

-

Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchps.com [jchps.com]

- 5. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. irdindia.in [irdindia.in]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Properties of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine. This molecule, integrating the pharmacologically significant pyrazole and piperidine scaffolds, presents a compelling candidate for further investigation in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, offering insights into its molecular structure, physicochemical characteristics, synthesis, and biological relevance, grounded in established scientific principles and supported by relevant literature.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a compound's potential is a thorough understanding of its structure and inherent chemical properties. These characteristics govern its behavior in both chemical and biological systems.

Core Structure and Isomerism

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is a complex heterocyclic system. The core of this molecule is a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 3-position with a piperidine ring and at the 5-position with a 4-methoxyphenyl group. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent motif in numerous pharmaceuticals.

It is crucial to distinguish this compound from its isomer, 4-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)piperidine. The substitution pattern on the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

A related isomer, 4-(3-(4-Methoxyphenyl)-1h-pyrazol-1-yl)piperidine, has the piperidine ring attached to a nitrogen atom of the pyrazole ring, which would confer significantly different chemical properties.[1]

Physicochemical Data

While specific experimental data for 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is not extensively available in the public domain, we can infer its properties from closely related structures and the constituent moieties. The data presented in Table 1 is a combination of information from analogs and theoretical predictions.

Table 1: Physicochemical Properties of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine and Related Compounds

| Property | 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine (Predicted/Inferred) | 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine[2] | Piperidine[3] |

| Molecular Formula | C₁₅H₁₉N₃O | C₁₄H₁₆ClN₃ | C₅H₁₁N |

| Molecular Weight | 257.33 g/mol | 261.75 g/mol | 85.15 g/mol |

| Appearance | Likely a solid at room temperature | Solid | Colorless liquid |

| Melting Point | Not available | Not available | -7 °C |

| Boiling Point | Not available | Not available | 106 °C |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[4] The hydrochloride salt would likely exhibit aqueous solubility. | Not available | Miscible in water |

| pKa (of protonated piperidine nitrogen) | Estimated to be in the range of 8.5 - 10.5 | Not available | 11.22 |

Causality Behind Properties:

-

Molecular Weight: The calculated molecular weight of 257.33 g/mol for the target molecule is based on its molecular formula, C₁₅H₁₉N₃O.[1] This value is crucial for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry.

-

Physical State and Melting Point: The presence of multiple aromatic rings and hydrogen bonding capabilities (from the pyrazole and piperidine NH groups) suggests that the compound will be a solid at room temperature with a relatively high melting point, a common characteristic of similar pyrazole derivatives.

-

Solubility: The molecule's organic nature, with its phenyl and piperidine rings, predicts good solubility in common organic solvents. The presence of the nitrogen atoms, particularly the basic piperidine nitrogen, allows for the formation of hydrochloride salts, which are often crystalline and exhibit improved solubility in aqueous media, a desirable property for pharmaceutical applications.

-

pKa: The basicity of the molecule is primarily attributed to the piperidine nitrogen. The pKa of the conjugate acid of piperidine is approximately 11.22.[3] Substitution on the piperidine ring can influence this value. The electron-withdrawing nature of the pyrazole ring might slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine. A pKa in the estimated range of 8.5 - 10.5 indicates that the compound will be protonated at physiological pH, which can be a critical factor for drug absorption and distribution.

Synthesis and Characterization

The synthesis of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine can be approached through established methods for pyrazole formation, followed by deprotection of the piperidine nitrogen. The following proposed synthetic route is based on analogous procedures reported in the literature for similar compounds.[5]

Proposed Synthetic Pathway

The synthesis is envisioned as a multi-step process, beginning with the construction of a suitable β-enamino diketone precursor, followed by cyclization to form the pyrazole ring, and concluding with the deprotection of the piperidine moiety.

Caption: Proposed synthetic pathway for 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine.

Detailed Experimental Protocols

Step 1: Synthesis of the β-enamino diketone precursor

This initial step involves the conversion of commercially available N-Boc-piperidine-4-carboxylic acid into a more reactive β-enamino diketone. This is a crucial transformation that sets the stage for the subsequent cyclization reaction.

-

Protocol:

-

To a solution of N-Boc-piperidine-4-carboxylic acid in dichloromethane (DCM), add Meldrum's acid and 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0°C and add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with aqueous acid and brine, then dry and concentrate the organic layer.

-

Reflux the resulting residue in methanol to yield the β-keto ester.

-

Treat the crude β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dioxane at elevated temperature to afford the β-enamino diketone.[5]

-

Causality: The use of EDC/DMAP facilitates the formation of a reactive acylating agent from the carboxylic acid and Meldrum's acid. The subsequent methanolysis converts the Meldrum's acid adduct into the desired β-keto ester. The reaction with DMF-DMA introduces the enamine functionality, which is essential for the regioselective formation of the pyrazole ring.

Step 2: Pyrazole Ring Formation

The core pyrazole heterocycle is constructed in this step through a cyclocondensation reaction between the β-enamino diketone and a substituted hydrazine.

-

Protocol:

-

Dissolve the crude β-enamino diketone in ethanol.

-

Add an equimolar amount of 4-methoxyphenylhydrazine (or its hydrochloride salt).

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield N-Boc-4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine.[5]

-

Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the enamine, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The choice of solvent and reaction temperature can influence the reaction rate and yield. Ethanol is a common and effective solvent for this type of condensation.

Step 3: N-Boc Deprotection

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound.

-

Protocol:

-

Dissolve the N-Boc protected intermediate in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature for 30 minutes to 2 hours.[6][7]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent in vacuo. If the hydrochloride salt is desired, it can be isolated at this stage.

-

For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., sodium hydroxide or potassium carbonate), and extracted with an organic solvent.[8]

-

Dry and concentrate the organic extracts to obtain 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine.

-

Causality: The Boc group is labile under acidic conditions. The strong acid protonates the carbamate, leading to its cleavage to form the free amine, carbon dioxide, and tert-butanol. The use of HCl in an organic solvent is a standard and efficient method for this transformation.[6]

Spectroscopic Characterization

The structure of the final compound and its intermediates would be confirmed using a suite of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the pyrazole proton, and the protons of the piperidine ring. The methoxy group will appear as a singlet around 3.8 ppm. The piperidine protons will exhibit complex splitting patterns in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary and protonated carbons of the pyrazole and aromatic rings, as well as the carbons of the piperidine ring and the methoxy group.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for N-H stretching (from both the pyrazole and piperidine moieties), C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the aromatic rings, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 257.33). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Reactivity and Chemical Behavior

The chemical reactivity of 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine is dictated by the functional groups present in its structure.

Caption: Key reactivity sites of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine.

-

Piperidine Nitrogen: The secondary amine of the piperidine ring is the most basic and nucleophilic site in the molecule. It can readily undergo N-alkylation, N-acylation, and salt formation with acids. These reactions are fundamental for modifying the compound's properties, such as solubility and lipophilicity, and for introducing further functionalities.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The NH proton of the pyrazole is weakly acidic and can be deprotonated with a strong base, allowing for substitution on the nitrogen atom.

-

Methoxyphenyl Group: The methoxy group is an activating group for electrophilic aromatic substitution on the phenyl ring, directing incoming electrophiles to the ortho and para positions. The ether linkage can also be cleaved under harsh acidic conditions.

Biological Significance and Potential Applications

The combination of the pyrazole and piperidine moieties in a single molecule is a well-established strategy in drug design, as both heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds.

-

Pyrazole Derivatives: Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[9]

-

Piperidine Derivatives: The piperidine scaffold is a key component in a vast number of approved drugs, particularly those targeting the central nervous system.[1]

-

Potential Therapeutic Targets: A structurally related compound, 4-(1H-Pyrazol-3-yl)piperidine, has been reported to have antiviral activity, inhibiting the CCR5 receptor.[10] This suggests that 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine could be a valuable starting point for the development of novel antiviral agents. The structural features of this molecule may also lend themselves to interactions with other biological targets, such as kinases or G-protein coupled receptors, warranting broader screening in various disease models.

Conclusion

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is a compound of significant interest for medicinal chemistry and drug development. Its synthesis is achievable through established synthetic methodologies, and its structure offers multiple points for chemical modification to optimize its physicochemical and pharmacological properties. The insights provided in this guide are intended to facilitate further research and development of this and related compounds, with the ultimate goal of discovering novel therapeutic agents.

References

-

Butkus, E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2843. [Link]

-

Abdel-Wahab, B. F., et al. (2023). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData, 8(6). [Link]

-

ChemBK. (2024). 1-(4-Methoxyphenyl-Piperazine). [Link]

-

PubChem. (n.d.). 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

MDPI. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]

-

Han, G., et al. (1998). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 52(4), 378-381. [Link]

-

Journal of Chemistry Letters. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters, 2(2), 106-113. [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

ResearchGate. (2013). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. [Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

PubMed. (1998). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

ResearchGate. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | C14H16ClN3 | CID 449126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jgtps.com [jgtps.com]

- 9. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine molecular weight

An In-depth Technical Guide to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its potential as a scaffold for drug discovery, grounded in the established biological activities of related structures.

Core Molecular Attributes

Molecular Formula: C₁₅H₁₉N₃O

Molecular Weight: 257.33 g/mol

The structure of 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine incorporates three key pharmacophores: a piperidine ring, a pyrazole core, and a methoxyphenyl group. This combination of features suggests a high potential for diverse biological activities, as each of these moieties is prevalent in a wide range of approved therapeutics. The piperidine ring, a saturated heterocycle, is a common scaffold in drug design, often used to improve physicochemical properties and modulate biological activity.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[2] The methoxyphenyl group can influence receptor binding and metabolic stability.

Physicochemical Properties (Predicted)

| Property | Value | Justification |

| pKa | ~8.5 - 9.5 | The piperidine nitrogen is basic and is expected to have a pKa in this range, similar to other substituted piperidines. |

| LogP | ~2.5 - 3.5 | The combination of the lipophilic phenyl and piperidine groups with the more polar pyrazole and ether functionalities suggests a moderate lipophilicity. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The largely nonpolar structure predicts good solubility in organic solvents. The basic nitrogen allows for salt formation to potentially increase aqueous solubility. |

| Hydrogen Bond Donors | 2 (pyrazole N-H, piperidine N-H) | The two nitrogen atoms with attached hydrogens can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 3 (pyrazole N, ether O, piperidine N) | The nitrogen atoms of the pyrazole and piperidine rings, along with the oxygen of the methoxy group, can act as hydrogen bond acceptors. |

Synthesis Protocol: A Validated Approach

The synthesis of 3,5-disubstituted pyrazoles is well-established in the literature, with a robust and high-yielding method involving the cyclization of a chalcone precursor with hydrazine.[3] This approach provides a clear and reliable pathway to obtain 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine.

Overall Synthetic Scheme

Caption: Synthetic pathway to the target molecule.

Part 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)prop-2-en-1-one (Chalcone Intermediate)

This step utilizes a Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone core of the chalcone.

Methodology:

-

Reaction Setup: To a solution of 4-methoxyacetophenone (1.0 eq) and N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in ethanol (EtOH), add a solution of sodium hydroxide (NaOH, 2.0 eq) in water dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is the chalcone intermediate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification (Optional): If necessary, the crude product can be recrystallized from ethanol to yield the pure chalcone.

Causality: The basic conditions (NaOH) deprotonate the α-carbon of the 4-methoxyacetophenone, forming an enolate which then attacks the aldehyde of the N-Boc-piperidine-4-carboxaldehyde. The subsequent dehydration yields the stable conjugated system of the chalcone. The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions.

Part 2: Synthesis of 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine

This involves the cyclization of the chalcone with hydrazine to form the pyrazole ring, followed by the removal of the Boc protecting group.

Methodology:

-

Pyrazole Formation: Dissolve the chalcone intermediate (1.0 eq) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) and a catalytic amount of acetic acid.

-

Reaction Execution: Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.[3]

-

Workup and Isolation of Protected Intermediate: After cooling to room temperature, pour the reaction mixture into cold water. The precipitate, tert-butyl 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate, is collected by filtration, washed with water, and dried.

-

Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. Evaporate the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the hydrochloride or trifluoroacetate salt of the final product, or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free base.

Causality: Hydrazine acts as a dinucleophile. The initial reaction is a Michael addition of one nitrogen of hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The acidic conditions of the deprotection step cleave the tert-butoxycarbonyl (Boc) group, liberating the secondary amine of the piperidine ring.

Structural Elucidation and Characterization

A self-validating protocol for confirming the identity and purity of the synthesized 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine is crucial.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the methoxyphenyl group will appear as doublets in the δ 6.8-7.5 ppm region. The pyrazole proton will be a singlet around δ 6.0-6.5 ppm. The piperidine protons will show complex multiplets in the δ 1.5-3.5 ppm range. The methoxy group will be a singlet around δ 3.8 ppm. The NH protons of the pyrazole and piperidine will be broad singlets. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The carbons of the pyrazole ring will be in the δ 100-150 ppm range. The piperidine carbons will be in the δ 25-50 ppm range. The methoxy carbon will be around δ 55 ppm. |

| Mass Spectrometry (MS) | The exact mass should be confirmed by high-resolution mass spectrometry (HRMS). The expected [M+H]⁺ ion would be at m/z 258.1601. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-O stretching of the ether (around 1250 cm⁻¹). |

Therapeutic Potential and Future Directions

The structural motifs within 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine suggest several avenues for therapeutic investigation.

Potential Biological Activities

-

Anticancer: Pyrazole derivatives have been reported to exhibit potent anticancer activity.[1] The combination with a piperidine moiety, another common scaffold in oncology drugs, makes this compound a promising candidate for screening against various cancer cell lines.

-

Kinase Inhibition: The pyrazole scaffold is a known "hinge-binder" in many kinase inhibitors. This compound could be evaluated for its inhibitory activity against kinases implicated in cancer and inflammatory diseases, such as JNK or PAK4.[3][4]

-

Antimicrobial: Both pyrazole and piperidine derivatives have demonstrated antibacterial and antifungal properties.[5]

Proposed Experimental Workflow for Biological Evaluation

Caption: Workflow for biological evaluation.

This workflow provides a logical progression from initial screening to preclinical development. The causality is clear: positive results in the in vitro screening warrant deeper investigation into the mechanism of action, which in turn informs the rational design of more potent and selective analogs through lead optimization.

References

-

Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL: [Link])

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles | ACS Omega. (URL: [Link])

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (URL: [Link])

-

Synthesis of 3,5-disubstituted pyrazoles and their derivatives - ResearchGate. (URL: [Link])

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - NIH. (URL: [Link])

-

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide - PubChem. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Publishing. (URL: [Link])

-

Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone - Academy of Sciences Malaysia. (URL: [Link])

-

Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

-

5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide - -ORCA - Cardiff University. (URL: [Link])

-

4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem. (URL: [Link])

-

N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. akademisains.gov.my [akademisains.gov.my]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Pyrazole-Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazole-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of bioactive molecules targeting diverse therapeutic areas, including oncology, inflammation, and central nervous system disorders. The potent and selective biological activities of these compounds are intrinsically linked to their precise three-dimensional structure and electronic properties. Consequently, the unambiguous structural elucidation and characterization of novel pyrazole-piperidine derivatives are of paramount importance in the drug discovery and development pipeline.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural characterization of pyrazole-piperidine compounds. Drawing upon field-proven insights, this guide explains the causality behind experimental choices and provides a framework for the logical interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for pyrazole-piperidine compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both ¹H and ¹³C NMR are indispensable, and their combined analysis allows for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule.

Key Diagnostic Regions and Coupling Constants:

-

Pyrazole Ring Protons: The chemical shifts of the pyrazole ring protons are influenced by the substitution pattern and the electronic nature of the substituents. Typically, the C4-H proton of the pyrazole ring appears as a singlet in the range of δ 5.8-6.5 ppm. The C3-H and C5-H protons can be distinguished based on their coupling to adjacent protons and their chemical shifts, which are sensitive to the nature of the substituent on the nitrogen atom.[1]

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to chair conformations and axial/equatorial environments. Protons in the axial position are typically shielded and appear at a higher field (lower δ value) compared to their equatorial counterparts. The chemical shifts of the piperidine protons are generally found in the δ 1.5-3.5 ppm range.[2] The protons on the carbon adjacent to the nitrogen atom (C2 and C6) are deshielded and appear further downfield.

-

N-H Proton: If the piperidine nitrogen is unsubstituted, the N-H proton signal is often a broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Interpreting Coupling Constants (J-values):

The magnitude of the coupling constant between adjacent protons provides valuable information about the dihedral angle between them, which is crucial for determining the stereochemistry of the piperidine ring.

-

Axial-Axial (³J_ax,ax): Large coupling constants, typically in the range of 10-13 Hz, are indicative of a trans-diaxial relationship between two protons on adjacent carbons.

-

Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq): Smaller coupling constants, typically in the range of 2-5 Hz, are observed for these interactions.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Characteristic Chemical Shift Ranges:

| Functional Group | Typical ¹³C Chemical Shift (δ, ppm) |

| Pyrazole C3 | 140-155 |

| Pyrazole C4 | 100-115 |

| Pyrazole C5 | 125-140 |

| Piperidine C2, C6 | 40-60 |

| Piperidine C3, C5 | 20-40 |

| Piperidine C4 | 25-50 |

Note: These ranges are approximate and can be influenced by substituents.[3]

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of the pyrazole-piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spinner turbine.

Data Acquisition:

A standard suite of 1D and 2D NMR experiments is recommended for the complete structural elucidation of pyrazole-piperidine compounds.

Caption: Workflow for comprehensive NMR analysis of pyrazole-piperidine compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies

The IR spectrum of a pyrazole-piperidine compound will exhibit characteristic absorption bands corresponding to the vibrational modes of both the pyrazole and piperidine rings, as well as any substituents.

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Piperidine) | 3300-3500 | Medium, often broad | Present if the piperidine nitrogen is a secondary amine. |

| C-H Stretch (Aromatic/Pyrazole) | 3000-3150 | Medium to Weak | |

| C-H Stretch (Aliphatic/Piperidine) | 2850-3000 | Strong | |

| C=N Stretch (Pyrazole) | 1580-1650 | Medium to Strong | |

| C=C Stretch (Pyrazole/Aromatic) | 1450-1600 | Medium to Strong | |

| N-N Stretch (Pyrazole) | 1100-1200 | Medium | [4] |

| C-N Stretch (Piperidine) | 1000-1250 | Medium |

The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of absorptions that are unique to the overall molecular structure and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Thin Film Method for Solids):

-

Dissolve a small amount (2-5 mg) of the solid pyrazole-piperidine compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Mount the salt plate in the sample holder of the IR spectrometer.

Data Acquisition:

-

Record a background spectrum with an empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Ionization Techniques

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound.[5]

-

Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and aids in structural elucidation.[5]

Characteristic Fragmentation Pathways

The fragmentation of pyrazole-piperidine compounds is influenced by the site of initial ionization and the relative stability of the resulting fragments. The nitrogen atoms in both the pyrazole and piperidine rings are common sites of ionization.

Common Fragmentation Pathways for the Piperidine Ring:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a dominant fragmentation pathway, leading to the formation of a stable iminium ion. The largest substituent at the α-carbon is often preferentially lost.[6]

-

Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.

Fragmentation of the Pyrazole Ring:

The pyrazole ring is relatively stable due to its aromatic character. Fragmentation may involve the loss of small molecules such as HCN or N₂. The specific fragmentation pathway will depend on the nature and position of the substituents.[7]

Caption: Generalized fragmentation pathways for pyrazole-piperidine compounds in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the pyrazole-piperidine compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

For ESI, the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can enhance ionization, depending on the nature of the analyte.

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For ESI, the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) are optimized to maximize the signal of the [M+H]⁺ ion.

-

For EI, the sample is introduced via a direct insertion probe or a gas chromatography (GC) system, and the electron energy is typically set to 70 eV.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[8]

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive framework for the unambiguous structural characterization of novel pyrazole-piperidine compounds. A thorough understanding of the principles behind each technique and the characteristic spectroscopic features of this important class of molecules is essential for researchers in medicinal chemistry and drug development. By following the systematic approaches and experimental protocols outlined in this guide, scientists can confidently elucidate the structures of their synthesized compounds, paving the way for a deeper understanding of their structure-activity relationships and the advancement of new therapeutic agents.

References

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

-

4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

-

Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]

-

Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules. [Link]

-

Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Pyrazole Scaffold: A Versatile Tool in Central Nervous System Disorder Research

Introduction: The prevalence of central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, and depression, presents a significant and growing global health challenge. The intricate nature of the CNS and the multifactorial etiologies of these disorders necessitate the development of novel therapeutic agents with diverse mechanisms of action. In this context, the pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic tractability have enabled the generation of a vast array of derivatives that interact with a wide range of biological targets within the CNS. This technical guide provides an in-depth exploration of the application of pyrazole compounds in CNS disorder research, offering both foundational knowledge and detailed experimental protocols for researchers, scientists, and drug development professionals.

I. The Pyrazole Core: A Gateway to Diverse CNS Targets

The versatility of the pyrazole ring allows for its functionalization at multiple positions, leading to compounds with distinct pharmacological profiles. This has facilitated the development of pyrazole-based molecules that modulate key players in CNS pathophysiology, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Modulators of Cannabinoid Receptors

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a crucial regulator of neurotransmission, neuroinflammation, and neuronal survival. Pyrazole derivatives have been instrumental in the development of potent and selective cannabinoid receptor modulators. For instance, some pyrazole-based compounds act as agonists or antagonists at CB1 and CB2 receptors, making them valuable tools for investigating the therapeutic potential of targeting the endocannabinoid system in conditions like epilepsy, anxiety, and neurodegenerative diseases.[1]

Inhibitors of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of monoaminergic signaling is implicated in depression and Parkinson's disease. Pyrazoline derivatives, a reduced form of pyrazoles, have been extensively investigated as MAO inhibitors.[2][3] Selective inhibition of MAO-A can increase synaptic levels of serotonin and norepinephrine, offering a potential antidepressant effect.[2][3] Conversely, selective MAO-B inhibitors can prevent the breakdown of dopamine in the brain, a key strategy in the management of Parkinson's disease.[2][3]

Inhibitors of Acetylcholinesterase (AChE)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Acetylcholinesterase (AChE) inhibitors are a cornerstone of current Alzheimer's therapy. Numerous pyrazole-based compounds have been designed and synthesized as potent AChE inhibitors, aiming to enhance cholinergic neurotransmission and alleviate cognitive symptoms.[4][5][6] Many of these compounds also exhibit additional beneficial properties, such as antioxidant and anti-amyloid activities, making them promising multi-target drug candidates for this complex neurodegenerative disease.[5][6]

Modulators of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the CNS, and its dysregulation is associated with a range of neurological and psychiatric disorders. Pyrazole compounds have been developed as modulators of metabotropic glutamate receptors (mGluRs). A notable example is CDPPB, a positive allosteric modulator (PAM) of mGluR5.[7][8][9] By enhancing the receptor's response to glutamate, mGluR5 PAMs hold therapeutic promise for conditions like schizophrenia and Huntington's disease.[7][10]

Modulators of Protein Aggregation

The aggregation of misfolded proteins, such as α-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease, is a hallmark of many neurodegenerative disorders. The pyrazole compound anle138b has emerged as a novel oligomer modulator that inhibits the formation of pathological protein aggregates.[11][12] Preclinical studies have demonstrated its potential to halt disease progression in animal models of Parkinson's disease, highlighting the therapeutic potential of targeting protein aggregation with pyrazole-based molecules.[13][14][15]

II. Application Notes: Investigating Pyrazole Compounds in CNS Models

The preclinical evaluation of pyrazole compounds for CNS disorders involves a battery of in vitro and in vivo assays to characterize their pharmacological activity, efficacy, and safety profile.

In Vitro Characterization

-

Enzyme Inhibition Assays: To assess the potency of pyrazole derivatives as enzyme inhibitors (e.g., MAO, AChE), researchers typically perform in vitro kinetic assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).

-

Receptor Binding Assays: For pyrazole compounds targeting GPCRs like cannabinoid receptors, radioligand binding assays are employed to determine their affinity (Ki) for the receptor. These assays use a radiolabeled ligand that specifically binds to the receptor and measure the ability of the test compound to displace it.

-

Functional Assays: To determine whether a compound acts as an agonist, antagonist, or allosteric modulator, functional assays are essential. For example, for mGluR5 PAMs, researchers can measure downstream signaling events, such as calcium mobilization or changes in cyclic AMP levels, in cells expressing the receptor.

In Vivo Efficacy Models

-

Anticonvulsant Activity: The anticonvulsant potential of pyrazole compounds is often evaluated in rodent models of seizures, such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[16] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against myoclonic and absence seizures.[17]

-

Antidepressant-like Activity: The tail suspension test (TST) and the forced swim test are widely used behavioral despair models in mice to screen for compounds with antidepressant-like properties.[1][3][18] A reduction in the duration of immobility in these tests is indicative of a potential antidepressant effect.

-

Motor Coordination and Neurological Deficits: In models of neurodegenerative diseases like Parkinson's and Huntington's, the rotarod test is commonly used to assess motor coordination and balance.[2][19][20] This test measures the ability of a rodent to remain on a rotating rod, and improvements in performance can indicate a therapeutic benefit of the test compound.

-

Cognitive Enhancement: To evaluate the potential of pyrazole compounds to improve cognitive function, researchers utilize various behavioral tasks in rodents, such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

III. Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments used in the evaluation of pyrazole compounds for CNS disorders.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Principle: This protocol describes a fluorometric assay to determine the inhibitory activity of pyrazole compounds against MAO-A and MAO-B. The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H2O2 is then detected using a fluorescent probe.

Materials:

-

Purified recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: p-Tyramine

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as positive controls

-

Test pyrazole compounds

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 530-560 nm/590 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve test compounds and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Prepare working solutions of enzymes, substrate, HRP, and fluorescent probe in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the test compound or control inhibitor at various concentrations to the respective wells.

-

Add 10 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to the wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Prepare a reaction mixture containing the substrate, HRP, and fluorescent probe in Assay Buffer.

-

Add 30 µL of the reaction mixture to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test in Mice

Principle: The MES test is used to evaluate the ability of a compound to prevent the spread of seizures. An electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure. The abolition of this tonic extension is the endpoint indicating anticonvulsant activity.[9][21]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsive shock apparatus with corneal or ear-clip electrodes

-

Saline solution (0.9% NaCl)

-

Test pyrazole compound and vehicle control

-

Standard anticonvulsant drug (e.g., Phenytoin) as a positive control

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize mice to the laboratory conditions for at least 3-4 days before the experiment.

-

Administer the test compound, vehicle, or positive control to different groups of mice via the desired route (e.g., intraperitoneal, oral).

-

The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound (time to peak effect).

-

-

Induction of Seizure:

-

At the predetermined time point, gently restrain the mouse.

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Place the electrodes on the corneas or attach the ear clips.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[9]

-

-

Observation and Scoring:

-

Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.[9] This is characterized by the rigid extension of both hindlimbs.

-

The absence of the tonic hindlimb extension is considered protection.

-

-

Data Analysis:

-

Record the number of animals protected in each treatment group.

-

Calculate the percentage of protection for each group.

-

The dose of the compound that protects 50% of the animals (ED50) can be determined using probit analysis.

-

IV. Visualization of Key Concepts

Visual aids are crucial for understanding complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Diagram 1: Simplified Signaling Pathway of MAO Inhibition

Caption: Pyrazole-based MAO inhibitors block the degradation of neurotransmitters.

Diagram 2: Experimental Workflow for In Vivo Anticonvulsant Screening

Caption: Workflow for evaluating the anticonvulsant activity of pyrazole compounds.

V. Data Presentation: Summarizing Preclinical Findings

Quantitative data from preclinical studies are essential for comparing the potency and efficacy of different pyrazole compounds. The following tables provide examples of how to structure such data.

Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target | Assay Type | IC50 / Ki (nM) |

| PYR-001 | MAO-A | Fluorometric | 15.2 |

| PYR-002 | MAO-B | Fluorometric | 8.7 |

| PYR-003 | AChE | Colorimetric | 25.4 |

| PYR-004 | CB1 Receptor | Radioligand Binding | Ki = 12.1 |

| PYR-005 | CB2 Receptor | Radioligand Binding | Ki = 5.6 |

Table 2: In Vivo Efficacy of Pyrazole Compound PYR-001 in Anticonvulsant Models

| Model | Dose (mg/kg, i.p.) | % Protection | ED50 (mg/kg) |

| MES | 10 | 25 | 18.5 |

| 20 | 62.5 | ||

| 30 | 87.5 | ||

| scPTZ | 10 | 12.5 | 22.3 |

| 20 | 50 | ||

| 30 | 75 |

VI. Conclusion